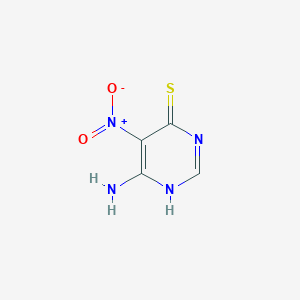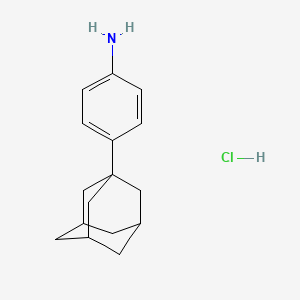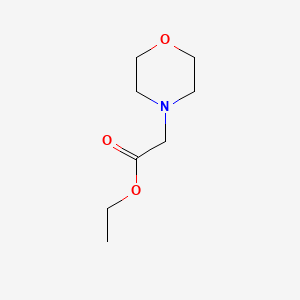
Ethyl 2-Morpholinoacetate
Overview
Description
Ethyl 2-Morpholinoacetate is an organic compound with the chemical formula C9H15NO3. It appears as a colorless to light yellow liquid with a pungent odor at room temperature. This compound is soluble in alcohol and ether solvents but only slightly soluble in water. It is primarily used as a reagent in organic synthesis reactions, particularly for the protection of aldehydes and ketones .
Biochemical Analysis
Biochemical Properties
Ethyl 2-Morpholinoacetate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to bind with DNA and RNA sequences, indicating its potential in genetic and molecular biology research . The compound interacts with enzyme regulatory sites on ribosomes, causing conformational changes that affect the ribosome’s ability to bind tRNA . These interactions highlight the importance of this compound in studying protein synthesis and gene expression.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound’s interaction with ribosomes can impact protein synthesis, thereby influencing cell function and gene expression . These effects make this compound a valuable tool in cellular and molecular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to enzyme regulatory sites on ribosomes, causing conformational changes that affect their function . This binding interaction can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. The ability of this compound to modulate enzyme activity and gene expression makes it a powerful tool for studying molecular mechanisms in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that this compound is stable under certain conditions, but its effects on cellular function may vary over time . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects may also be observed at high doses, indicating the importance of determining the appropriate dosage for experimental studies . These dosage-dependent effects make this compound a valuable tool for studying the impact of chemical compounds on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzyme regulatory sites on ribosomes can influence the synthesis of proteins involved in metabolic pathways . Additionally, this compound may affect the activity of enzymes involved in the biosynthesis of fatty acids and other metabolites, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects on cellular function. The compound is transported across cell membranes and distributed within various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within cells, affecting its localization and accumulation . These interactions are important for studying the compound’s impact on cellular processes and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is essential for understanding its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its effects on cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Morpholinoacetate can be synthesized by reacting morpholine with ethyl acetate under appropriate reaction conditions. One common method involves the reaction of morpholine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Morpholinoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholinoacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Morpholinoacetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and intermediates.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the preparation of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is employed in the production of plant growth regulators and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-Morpholinoacetate exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a protecting group for aldehydes and ketones, preventing unwanted side reactions. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
- Ethyl 4-Morpholineacetate
- 2-Morpholinoacetic Acid Ethyl Ester
- Morpholin-4-ylacetic Acid Ethyl Ester
Comparison: Ethyl 2-Morpholinoacetate is unique due to its specific structure, which includes a morpholine ring and an ethyl ester group. This combination imparts distinct reactivity and solubility properties compared to similar compounds. For instance, Ethyl 4-Morpholineacetate has a different substitution pattern on the morpholine ring, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
ethyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITMDWHJQROIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370128 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-82-3 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
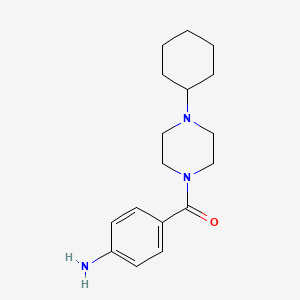
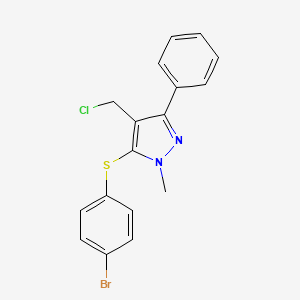
![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)
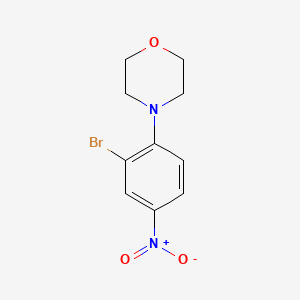
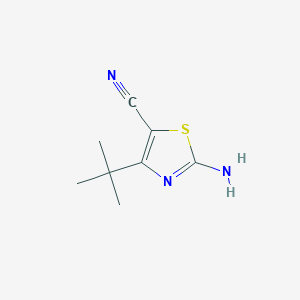
![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)
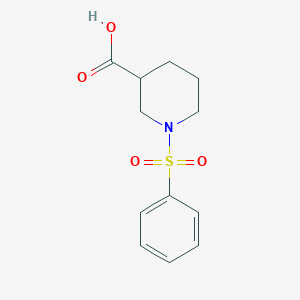
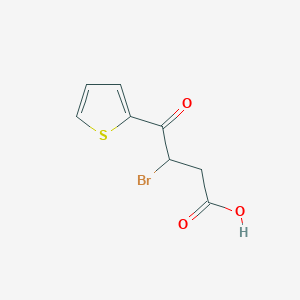
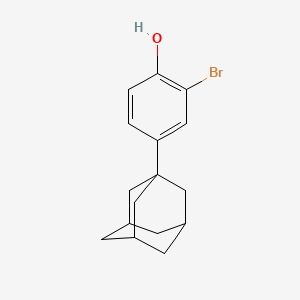
![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)
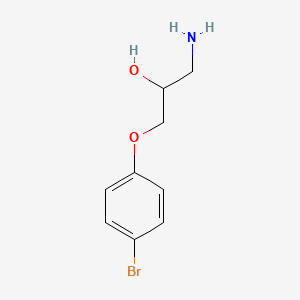
![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)
